molecular formula C16H16O5 B4894073 allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No. B4894073
M. Wt: 288.29 g/mol
InChI Key: QSIWCXJDCGFTQT-UHFFFAOYSA-N
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Description

Allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes, including acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. Additionally, allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been reported to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, antioxidant, and anticancer properties. Additionally, allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that plays a role in the pathogenesis of Alzheimer's disease. In vivo studies have also shown that the compound has potential therapeutic effects in animal models of inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its relatively easy synthesis method and high purity yield. Additionally, the compound has shown promising results in various fields of scientific research. However, one of the limitations of allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

Several future directions can be explored in the research of allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One direction is the development of novel derivatives of the compound with improved solubility and pharmacokinetics. Another direction is the investigation of the compound's potential therapeutic effects in different animal models of disease. Additionally, the compound's potential applications in material science can be further explored for the development of novel materials with improved optoelectronic and organic electronic properties.
Conclusion:
In conclusion, allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that has shown promising results in various fields of scientific research. The compound can be synthesized through different methods and has potential applications in medicinal chemistry, pharmacology, and material science. Although the mechanism of action of allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes and the modulation of gene expression. Further research is needed to explore the compound's potential therapeutic effects and its applications in material science.

Synthesis Methods

Allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized through several methods, including the reaction between 7-hydroxy-4-ethylcoumarin and allyl bromide in the presence of potassium carbonate, and the reaction between 7-hydroxy-4-ethylcoumarin and allyl chloroformate in the presence of triethylamine. Both methods have been reported to yield high purity and good yields of the compound.

Scientific Research Applications

Allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. In pharmacology, allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that plays a role in the pathogenesis of Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and organic electronics.

properties

IUPAC Name

prop-2-enyl 2-(4-ethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-3-7-19-16(18)10-20-12-5-6-13-11(4-2)8-15(17)21-14(13)9-12/h3,5-6,8-9H,1,4,7,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIWCXJDCGFTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

prop-2-en-1-yl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

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